molecular formula C20H25NO3S B2479341 N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide CAS No. 1396676-20-2

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide

Cat. No.: B2479341
CAS No.: 1396676-20-2
M. Wt: 359.48
InChI Key: GOWZJRHAXGXQKM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide is a complex organic compound with a unique structure that includes both hydroxyl and methoxy functional groups, as well as a phenylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with a suitable Grignard reagent to form the corresponding alcohol.

    Thioether Formation: The intermediate alcohol is then reacted with thiophenol in the presence of a base to form the phenylthioether.

    Amidation: The final step involves the reaction of the phenylthioether with an appropriate amine to form the desired propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the phenylthio moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide: can be compared with other compounds that have similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-20(23,14-16-8-10-17(24-2)11-9-16)15-21-19(22)12-13-25-18-6-4-3-5-7-18/h3-11,23H,12-15H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWZJRHAXGXQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)CCSC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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